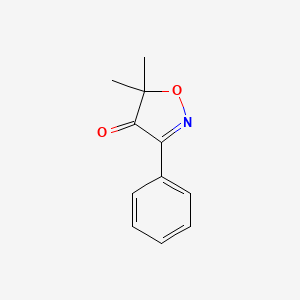

4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-

Description

Overview of Isoxazole (B147169) and Isoxazolone Heterocycles in Organic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. researchgate.netnih.gov This arrangement defines them as 1,2-oxazoles. nih.gov The isoxazole ring is an electron-rich aromatic system, a feature that contributes to its chemical stability and diverse reactivity. nih.gov Derivatives of isoxazole are found in a number of natural products, such as ibotenic acid, and form the structural basis for numerous pharmaceutical agents. nih.govepa.gov

Isoxazolones, specifically isoxazol-5(4H)-ones, are a class of isoxazole derivatives characterized by a ketone functional group at the 5-position of the ring. mdpi.compreprints.org These compounds are of immense importance due to their wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govmdpi.com The isoxazolone scaffold is a versatile building block in synthetic organic chemistry, often serving as a precursor for the synthesis of other complex heterocyclic systems. mdpi.com

Historical Context of Isoxazolone Research and Development in Synthetic Chemistry

The chemistry of isoxazoles has been a subject of study for over a century. While early methods focused on classical cyclization reactions, the synthesis of isoxazol-5(4H)-one derivatives has seen significant evolution. nih.gov Conventional methods for their synthesis include the cyclization of O-propioloyl oximes or the reaction between a β-ketoester, such as ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride, often followed by a condensation step with an aromatic aldehyde. mdpi.compreprints.orgmdpi.com

In recent years, a major thrust in the synthetic chemistry of isoxazolones has been the development of one-pot, multicomponent reactions (MCRs). mdpi.compreprints.orgtandfonline.com These approaches offer several advantages, including operational simplicity, reduced waste, and higher atom economy. preprints.org Researchers have successfully employed various catalysts, including organocatalysts and nanocatalysts, often in environmentally benign solvents like water, to facilitate the efficient, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. preprints.orgmdpi.comtandfonline.com

Structural Features and Chemical Versatility of 4(5H)-Isoxazolone Derivatives

The 4(5H)-isoxazolone ring is a planar, five-membered heterocycle. Its structure incorporates several key reactive sites that contribute to its chemical versatility. The endocyclic double bond (C=N) and the exocyclic carbonyl group (C=O) are prominent features. preprints.orgtandfonline.com The methylene (B1212753) group at the 4-position is acidic and can be readily deprotonated, facilitating condensation reactions, most notably the Knoevenagel condensation with aldehydes to form 4-arylmethylene derivatives. mdpi.com

The inherent strain and the weak N-O bond in the isoxazole ring make it susceptible to cleavage under various conditions, including thermal, photochemical, or reductive pathways. researchgate.netresearchgate.net This reactivity allows isoxazolones to serve as valuable synthetic intermediates, enabling their transformation into other important molecular scaffolds like β-hydroxy ketones and β-amido compounds. nih.gov The diverse substitution patterns possible at the 3- and 4-positions further enhance the chemical diversity and utility of this heterocyclic core. nih.govtandfonline.com

| Compound Class | Key Structural Features | Reported Applications/Activities | Reference |

|---|---|---|---|

| 3,5-Disubstituted Isoxazoles | Aryl or alkyl groups at C3 and C5 | Anti-inflammatory (COX-2 inhibitors), Antibacterial | nih.govnih.gov |

| 4-Arylmethylene-3-methyl-isoxazol-5(4H)-ones | Arylmethylene group at C4, methyl at C3 | Antimicrobial, Anticancer, Agrochemicals, Laser Dyes | mdpi.compreprints.org |

| 4-Nitro-3-phenylisoxazoles | Nitro group at C4, phenyl at C3 | Potent antibacterial agents | nih.gov |

| Isoxazole-fused Heterocycles | Isoxazole ring annulated to another ring system (e.g., quinazoline) | Antitumor, Anti-inflammatory, Antimicrobial | nih.gov |

Rationale for Focused Academic Inquiry into 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-

While extensive research has been conducted on various substituted isoxazolones, the specific compound 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- presents a unique combination of structural motifs that warrants dedicated investigation. The rationale for its study is built upon the established importance of the 3-phenyl-isoxazolone core and the strategic introduction of a gem-dimethyl group at the 5-position.

The 3-phenylisoxazolone scaffold is a known pharmacophore, contributing to the biological activity of various derivatives. epa.govnih.gov The primary point of interest in the target molecule is the gem-dimethyl substitution. In medicinal chemistry, the incorporation of a gem-dimethyl group is a well-established strategy for optimizing drug-like properties. scienceopen.comnih.gov This substitution can confer several advantages:

Metabolic Stability : The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation, thereby potentially increasing the compound's in vivo half-life. scienceopen.com

Conformational Rigidity : The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can restrict bond angles and conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially enhancing its binding affinity to a biological target. nih.gov

Improved Pharmacokinetics : Strategic placement of gem-dimethyl groups can enhance physicochemical properties such as solubility and lipophilicity, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. scienceopen.comnih.gov

Structure

3D Structure

Properties

CAS No. |

72990-83-1 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5,5-dimethyl-3-phenyl-1,2-oxazol-4-one |

InChI |

InChI=1S/C11H11NO2/c1-11(2)10(13)9(12-14-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

BCSXVFAVIFVISA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(=NO1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 5h Isoxazolone, 5,5 Dimethyl 3 Phenyl

Acid-Base Properties and Prototropic Tautomerism within the Isoxazolone Ring

The 4(5H)-isoxazolone ring system exhibits prototropic tautomerism, a phenomenon where isomers, known as tautomers, exist in equilibrium and are readily interconvertible through the migration of a proton. For 4(5H)-isoxazolone, 5,5-dimethyl-3-phenyl-, three potential tautomeric forms can be considered: the CH form (4H), the OH form (4-hydroxyisoxazole), and the NH form.

Theoretical studies on related heterocyclic systems, such as 3(5)-phenylpyrazoles, have shown that the position of the tautomeric equilibrium is influenced by factors including the nature of substituents, the solvent, concentration, and temperature. fu-berlin.de In solution, 3(5)-phenylpyrazoles predominantly exist as the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de

While specific experimental pKa values for 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- are not extensively documented in the available literature, the acidity of the proton at the C4 position is a crucial factor in its reactivity, particularly in reactions involving deprotonation to form a nucleophilic carbanion. The electron-withdrawing nature of the adjacent carbonyl group and the isoxazole (B147169) ring is expected to enhance the acidity of this proton.

The tautomeric equilibrium can be represented as follows:

Figure 1. Prototropic tautomers of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-.

Computational studies on similar heterocyclic structures can provide insights into the relative stabilities of these tautomers.

Electrophilic and Nucleophilic Reactivity of the Isoxazolone Core

The isoxazolone core of 5,5-dimethyl-3-phenyl-4(5H)-isoxazolone possesses both electrophilic and nucleophilic centers, allowing it to participate in a variety of chemical reactions.

Electrophilic Reactivity: The carbonyl group at the 5-position renders the C5 carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the C4 position can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles.

Nucleophilic Reactivity: The nitrogen and oxygen heteroatoms in the isoxazole ring possess lone pairs of electrons, making them potential nucleophilic sites. However, the reactivity of these sites is often modulated by the electronic effects of the phenyl and dimethyl substituents.

Reactions with various nucleophiles and electrophiles can lead to a diverse array of functionalized isoxazolone derivatives. For instance, the reactivity of the related 3-halo-4,5-dihydroisoxazoles highlights the potential for nucleophilic substitution reactions. researchgate.net

Lithiation and Subsequent Functionalization at the 4-Position of Isoxazoles

The acidity of the proton at the C4 position of the 4(5H)-isoxazolone ring allows for deprotonation using a strong base, such as an organolithium reagent, to generate a lithiated intermediate. This carbanion is a potent nucleophile and can be trapped with various electrophiles to introduce functional groups at the 4-position.

Table 1: Expected Reaction Parameters for Carboxylation

| Parameter | Value |

| Base | n-Butyllithium |

| Electrophile | Carbon Dioxide (Dry Ice) |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to room temperature |

| Product | 4-Carboxy-5,5-dimethyl-3-phenyl-4(5H)-isoxazolone |

The 4-lithiated intermediate can also be quenched with electrophilic halogenating agents to introduce a halogen atom at the 4-position. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can be employed for this purpose. The resulting 4-halo-isoxazolones are versatile intermediates for further synthetic transformations, including cross-coupling reactions. The synthesis and reactivity of 3-halo-4,5-dihydroisoxazoles have been reviewed, showcasing their utility as synthetic intermediates. researchgate.net

Table 2: Potential Halogenating Agents for 4-Lithiated Isoxazolone

| Halogenating Agent | Expected Product |

| N-Chlorosuccinimide (NCS) | 4-Chloro-5,5-dimethyl-3-phenyl-4(5H)-isoxazolone |

| N-Bromosuccinimide (NBS) | 4-Bromo-5,5-dimethyl-3-phenyl-4(5H)-isoxazolone |

| Iodine (I₂) | 4-Iodo-5,5-dimethyl-3-phenyl-4(5H)-isoxazolone |

Rearrangement Reactions and Ring Transformations

Isoxazole rings are known to undergo a variety of rearrangement reactions, often induced by thermal or photochemical stimuli. These reactions can lead to the formation of other heterocyclic systems or acyclic products.

Photochemical Rearrangements: The photochemistry of isoxazoles has been a subject of interest, with studies showing that irradiation can lead to isomerization and ring cleavage. researchgate.netresearchgate.net For example, 5-phenylisoxazole (B86612) and 4-phenylisoxazole (B1349851) have been shown to undergo phototransposition to the corresponding oxazoles. researchgate.net These rearrangements often proceed through intermediate species such as azirines.

Thermal Rearrangements: Thermal treatment of isoxazoles can also induce significant structural changes. Flash pyrolysis of 3,5-diphenylisoxazole (B109209) has been reported to yield 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products, indicating complex rearrangement pathways. rsc.org Similar thermal fragmentation and rearrangement have been observed for 3-phenyl-4-aryl-5-phenylimino-1,2,4-oxadiazoline derivatives. raco.cat While specific studies on the thermal behavior of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- are limited, the general principles of isoxazole thermolysis suggest the potential for ring opening and rearrangement to form various products.

Stereoselective Reactions and Asymmetric Transformations

The development of stereoselective reactions involving the 4(5H)-isoxazolone scaffold is an area of growing interest, as it provides access to chiral building blocks for the synthesis of complex molecules. While specific examples of asymmetric transformations directly involving 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- are not widely reported in the reviewed literature, the principles of asymmetric synthesis can be applied to this system.

For instance, the introduction of a chiral auxiliary to the isoxazolone ring could direct the stereochemical outcome of subsequent reactions at the 4-position. Alternatively, the use of chiral catalysts could enable enantioselective functionalization of the prochiral C4 position. Asymmetric synthesis of other heterocyclic compounds, such as trifluoroethyl-based chiral quinazolinones, has been successfully achieved through radical-type cross-coupling reactions. nih.gov

The field of asymmetric synthesis continues to evolve, and it is anticipated that novel methods applicable to the stereoselective functionalization of 4(5H)-isoxazolones will be developed in the future.

Cleavage and Degradation Pathways

The stability of the 4(5H)-isoxazolone ring system is a critical factor in its chemical behavior and potential applications. Investigations into the cleavage and degradation of isoxazole derivatives reveal that these processes can be initiated by thermal or photochemical means. While specific studies on 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- are not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insight into its likely degradation pathways. These pathways primarily involve the cleavage of the N-O bond, which is the most labile bond in the isoxazole ring.

The photochemical behavior of isoxazoles has been a subject of interest, with studies indicating that UV irradiation can induce ring cleavage and rearrangement. For instance, the photochemistry of 4- and 5-phenyl substituted isoxazoles has been shown to result in photo-ring cleavage. researchgate.net Irradiation of these compounds can lead to the formation of various products, depending on the substitution pattern and the solvent used. A common photochemical reaction for isoxazoles is the transposition to oxazoles, which is thought to proceed through a ring-cleavage mechanism. researchgate.net

In addition to rearrangement, direct cleavage of the isoxazole ring can occur, yielding nitrile derivatives. For example, the irradiation of 5-phenylisoxazole has been reported to produce benzoylacetonitrile. researchgate.net This suggests a pathway where the N-O bond is cleaved, followed by rearrangement and fragmentation. The presence of a phenyl group at the 3-position of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- is likely to influence the photochemistry, potentially leading to similar cleavage products.

Radical mechanisms have also been implicated in the photochemical reactions of related isoxazol-5(4H)-ones. Radical-trapping experiments in the photochemical synthesis of similar compounds have confirmed the involvement of radical intermediates. mdpi.com This suggests that under photochemical conditions, 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- could undergo degradation via pathways involving radical species.

Table 1: Photochemical Cleavage Products of Related Isoxazole Derivatives

| Starting Material | Condition | Major Cleavage Product(s) | Reference |

|---|---|---|---|

| 5-Phenylisoxazole | UV Irradiation | Benzoylacetonitrile | researchgate.net |

| 4-Methyl-5-phenylisoxazole | UV Irradiation | α-Benzoylpropionitrile | researchgate.net |

Thermal analysis of compounds containing the isoxazolone ring provides insights into their stability and decomposition pathways at elevated temperatures. For example, the thermal decomposition of 3-phenyl-5-isoxazolone has been studied, indicating that heat can induce cleavage of the heterocyclic ring. researchgate.net While the specific products of decomposition for this compound are not detailed in the available abstract, the study of thermolysis in related systems offers clues.

The synthesis of 3-phenylbenzo[c]isoxazoles through the non-catalytic thermolysis of 2-azidobenzophenones at 135 °C demonstrates that the isoxazole ring system can be formed at high temperatures, but also implies that the precursors and potentially the product itself are subject to thermal stress that could lead to degradation. researchgate.net The stability of the isoxazole ring is therefore temperature-dependent, and at sufficiently high temperatures, cleavage is expected.

The general mechanism for the thermal decomposition of isoxazoles is believed to involve the initial cleavage of the weak N-O bond, leading to a diradical intermediate. This intermediate can then undergo a variety of subsequent reactions, including fragmentation and rearrangement, to yield stable products. The specific nature of these products will depend on the substitution pattern of the isoxazolone ring. For 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-, the presence of the gem-dimethyl group at the 5-position would likely influence the fragmentation pattern following the initial N-O bond scission.

Table 2: Conditions for Thermal Reactions of Related Isoxazole and Precursor Compounds

| Compound | Condition | Outcome | Reference |

|---|---|---|---|

| 3-Phenyl-5-isoxazolone | Heating in an open crucible | Thermal decomposition | researchgate.net |

Computational and Theoretical Studies on 4 5h Isoxazolone, 5,5 Dimethyl 3 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Following geometry optimization, vibrational analysis is typically performed. This calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface and provides theoretical vibrational frequencies. These frequencies can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the calculated structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

For various isoxazole derivatives, these parameters have been calculated to quantify and compare their reactivity profiles. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated for Isoxazole Derivatives (Hypothetical Data for Illustration) Specific data for 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- is not available in the search results. This table illustrates the type of data generated in such studies.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -8.0 |

| LUMO Energy | ELUMO | - | -1.0 to -3.0 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.0 to 8.0 |

| Electron Affinity | A | -ELUMO | 1.0 to 3.0 |

| Electronegativity | χ | (I+A)/2 | 3.5 to 5.5 |

| Chemical Hardness | η | (I-A)/2 | 1.5 to 2.5 |

| Electrophilicity Index | ω | χ² / 2η | 2.5 to 5.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. nih.gov This method is particularly valuable for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. nih.gov For new fluorescent heterocyclic compounds, TD-DFT is a standard tool to understand their photophysical properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netorientjchem.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent neutral or non-polar regions. nih.gov MEP maps are instrumental in identifying reactive sites and understanding intermolecular interactions, such as hydrogen bonding. researchgate.netorientjchem.org For isoxazole derivatives, MEP maps can highlight the electronegative oxygen and nitrogen atoms as likely sites for interaction. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules, particularly their interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results provide a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on various isoxazole derivatives have used molecular docking to predict their binding modes with enzymes like cyclooxygenases (COX-1 and COX-2), providing insights into their potential as anti-inflammatory agents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Solvents or Macromolecular Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For isoxazolone derivatives, including 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with their environment, such as solvents or biological macromolecules like enzymes. nih.gov

In a typical MD simulation, the trajectory of atoms and molecules is calculated by numerically solving Newton's equations of motion. This allows researchers to observe how the molecule behaves over time, revealing stable conformations, transitional states, and dynamic interactions. Recent studies on isoxazolone derivatives have utilized MD simulations to understand their potential as neuroprotective agents by modeling their interactions with specific protein targets. nih.gov These simulations can reveal the stability of a ligand-protein complex, which is crucial for drug design and development. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the molecule or the complex has reached equilibrium and is conformationally stable.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or parts of the molecule from their average position. It helps identify flexible regions within the molecule or protein-ligand complex.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes or how a ligand binds within a protein's pocket.

For instance, in studies of isoxazole derivatives binding to the Farnesoid X Receptor (FXR), MD simulations were used to validate the binding modes predicted by docking studies. mdpi.com The stability of the complex, analyzed through RMSD, confirmed that the ligand remained stably bound within the receptor's active site throughout the simulation. mdpi.com Such simulations are vital for understanding the dynamic behavior that governs the molecule's function at an atomic level.

Monte Carlo Simulations for Statistical Ensemble Properties

Monte Carlo (MC) simulations offer a complementary computational approach to MD for studying molecular systems. Instead of solving equations of motion, MC methods use statistical mechanics and random sampling to explore the conformational space of a molecule and calculate its equilibrium properties. nih.govresearchgate.net This approach is particularly effective for determining the statistical ensemble properties of a molecule like 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-.

The core of an MC simulation is the generation of a large number of random configurations or states of the molecule. Each new configuration is either accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the energy change relative to the previous state. researchgate.net This process generates a Boltzmann-distributed sample of conformations, from which thermodynamic averages of properties such as energy, heat capacity, and molecular structure can be calculated.

Applications of Monte Carlo simulations in the context of organic molecules include:

Conformational Analysis: MC searches are highly efficient at exploring the potential energy surface of flexible molecules to identify low-energy conformers. nih.govcwu.edu This is crucial for understanding the molecule's preferred shapes, which dictates its reactivity and ability to bind to other molecules.

Solvation Properties: MC simulations can be used to predict pharmacologically important properties like aqueous solubility (log S) and partition coefficients (log P). researchgate.net By simulating the molecule in a solvent like water, these methods calculate descriptors such as solvent-accessible surface area and the number of hydrogen bonds to build predictive models. researchgate.net

Adsorption Behavior: For understanding how molecules interact with surfaces, MC methods can simulate the adsorption process and calculate key parameters like adsorption energies. researchgate.net

While specific MC simulation studies on 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- are not extensively documented, the methodology is broadly applied to diverse heterocyclic and organic compounds to understand their physical and chemical properties. nih.govresearchgate.net Hybrid methods that combine MC with systematic search algorithms or MD simulations are also employed to enhance the efficiency of exploring complex molecular systems. researchgate.nettib.eu

Structure-Reactivity Relationship (SRR) Analysis

Quantitative Structure-Activity Relationship (QSAR) Approaches for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical behavior or biological activity. nih.gov For isoxazole derivatives, QSAR is a valuable tool for predicting activity, guiding the synthesis of new analogues, and understanding the structural features essential for a desired outcome. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical equation that relates these descriptors to an observed activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding the molecules to derive a relationship with their activity. mdpi.com

A 3D-QSAR study on a series of isoxazole derivatives identified key structural requirements for their activity as Farnesoid X Receptor (FXR) agonists. mdpi.com The statistical robustness of the generated CoMFA and CoMSIA models was validated using several parameters, demonstrating their predictive power. mdpi.comresearchgate.net

Table 1: Statistical Results of 3D-QSAR Models for Isoxazole Derivatives Data sourced from a study on isoxazole derivatives as FXR agonists. mdpi.com

| Parameter | CoMFA Model | CoMSIA Model | Description |

| Cross-validation coeff. (q²) | 0.664 | 0.706 | An indicator of the internal predictive ability of the model. Values > 0.5 are considered good. |

| Non-cross-validation coeff. (r²) | 0.960 | 0.969 | A measure of the goodness of fit of the model to the training data. |

| Predicted r² (r²_pred) | 0.872 | 0.866 | A measure of the model's ability to predict the activity of an external test set of compounds. |

| F-test value | 581.48 | 760.15 | A statistical test of the model's significance. |

| Standard Error of Estimate (SEE) | 0.152 | 0.134 | A measure of the deviation of the predicted values from the experimental values. |

View Data

{

"table": "Statistical Results of 3D-QSAR Models for Isoxazole Derivatives",

"source": " nih.gov",

"data": [

{

"Parameter": "Cross-validation coeff. (q²)",

"CoMFA Model": 0.664,

"CoMSIA Model": 0.706,

"Description": "An indicator of the internal predictive ability of the model. Values > 0.5 are considered good."

},

{

"Parameter": "Non-cross-validation coeff. (r²)",

"CoMFA Model": 0.960,

"CoMSIA Model": 0.969,

"Description": "A measure of the goodness of fit of the model to the training data."

},

{

"Parameter": "Predicted r² (r²_pred)",

"CoMFA Model": 0.872,

"CoMSIA Model": 0.866,

"Description": "A measure of the model's ability to predict the activity of an external test set of compounds."

},

{

"Parameter": "F-test value",

"CoMFA Model": 581.48,

"CoMSIA Model": 760.15,

"Description": "A statistical test of the model's significance."

},

{

"Parameter": "Standard Error of Estimate (SEE)",

"CoMFA Model": 0.152,

"CoMSIA Model": 0.134,

"Description": "A measure of the deviation of the predicted values from the experimental values."

}

]

}

The contour maps generated from such models provide visual insights, indicating where bulky, electronegative, or hydrophobic groups might enhance or diminish activity, thereby guiding rational drug design. mdpi.comresearchgate.net

Substituent Effects on Reaction Selectivity and Mechanism

The substituents attached to the isoxazole core, including the phenyl ring at the 3-position, play a critical role in determining the molecule's reactivity, reaction selectivity, and mechanistic pathways. The electronic (electron-donating or electron-withdrawing) and steric properties of these substituents can significantly influence the outcome of chemical transformations.

One of the primary methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the regioselectivity of these reactions. For example, in the cycloaddition of arylnitriloxides with N-propargylquinazolin-4(3H)-one, calculations showed that the formation of the 3,5-disubstituted isoxazole regioisomer is kinetically favored over other possible isomers. mdpi.com

Analysis of the transition states revealed that the reaction proceeds through a concerted but asynchronous mechanism. mdpi.com The activation energies calculated for the different reaction pathways can explain the observed product distribution. In one such study, the formation of product P-1 was favored over P-2 due to a lower activation energy barrier, a finding that was independent of the electronic nature of the substituents on the phenyl ring of the nitrile oxide. mdpi.com

Table 2: Calculated Reaction Energetics for 1,3-Dipolar Cycloaddition Data sourced from a DFT study on the synthesis of 3,5-disubstituted isoxazoles. mdpi.com

| Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Outcome |

| Formation of P-1 | TS-1 | 12.59 | -81.15 | Kinetically favored path, leading to the observed major product. |

| Formation of P-2 | TS-2 | 14.65 | -77.32 | Kinetically disfavored path due to a higher energy barrier. |

View Data

{

"table": "Calculated Reaction Energetics for 1,3-Dipolar Cycloaddition",

"source": "",

"data": [

{

"Pathway": "Formation of P-1",

"Transition State": "TS-1",

"Activation Energy (kcal/mol)": 12.59,

"Reaction Energy (kcal/mol)": -81.15,

"Outcome": "Kinetically favored path, leading to the observed major product."

},

{

"Pathway": "Formation of P-2",

"Transition State": "TS-2",

"Activation Energy (kcal/mol)": 14.65,

"Reaction Energy (kcal/mol)": -77.32,

"Outcome": "Kinetically disfavored path due to a higher energy barrier."

}

]

}

Furthermore, substituents can modulate the biological selectivity of isoxazole derivatives. Studies on trisubstituted isoxazoles as ligands for the RORγt nuclear receptor showed that small changes to substituents on a pyrrole (B145914) moiety at the C-5 position could significantly alter the cross-reactivity against the PPARγ receptor. nih.gov Similarly, the presence of electron-donating groups on the phenyl ring has been linked to antioxidant properties in some isoxazole derivatives, highlighting the direct influence of substituents on chemical behavior. researchgate.net

Advanced Applications and Role As Building Blocks in Organic Synthesis

A Versatile Synthon for Complex Molecular Architectures

The inherent reactivity and structural features of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-, render it a powerful tool for synthetic chemists. Its ability to participate in a variety of chemical transformations allows for the construction of intricate molecular scaffolds, including those found in biologically active natural products and pharmaceutically relevant compounds.

A Gateway to Bioactive Natural Product Scaffolds

While direct synthesis of natural products from 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- is not extensively documented in the provided search results, the broader class of isoxazoles and isoxazolines are recognized as crucial components in numerous natural products and bioactive molecules. nih.govresearchgate.net The isoxazole (B147169) ring system is a key structural motif that imparts significant biological activity, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The reactivity of the isoxazolone core allows for its elaboration into more complex structures, making it a potential precursor for the synthesis of various natural product analogues. The development of novel isoxazole derivatives is an active area of research, highlighting the importance of this heterocyclic core in medicinal chemistry.

Foundational Unit for β-Lactam Derivatives

The synthesis of β-lactam derivatives, a class of compounds renowned for their antibiotic properties, can be approached using various synthetic strategies. While the direct use of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- as a building block for β-lactams is not explicitly detailed, the principles of their synthesis often involve cycloaddition reactions. scilit.comorientjchem.orgresearchgate.netresearchgate.net For instance, the Staudinger reaction, a [2+2] ketene-imine cycloaddition, is a well-established method for constructing the four-membered azetidinone ring characteristic of β-lactams. scilit.comresearchgate.net The isoxazolone moiety, with its reactive carbonyl group and potential for ring-opening and rearrangement, could theoretically be manipulated to participate in pathways leading to β-lactam structures or their analogues, although specific examples are not provided in the search results.

Crafting Fused and Spiro-Heterocyclic Systems

The construction of fused and spiro-heterocyclic systems is a significant endeavor in organic synthesis, often leading to compounds with unique three-dimensional architectures and biological activities. Isoxazole derivatives are key players in these synthetic strategies, primarily through cycloaddition and cyclization reactions. nih.govmdpi.comuzhnu.edu.uaresearchgate.netrsc.orgnih.gov

The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org This reaction typically involves a nitrile oxide and an alkene or alkyne. While the specific isoxazolone is already a pre-formed ring, its derivatives can participate in further cycloadditions. For instance, alkylidene isoxazol-5(4H)-ones can undergo [4+2] cycloaddition reactions. mdpi.com

The synthesis of fused isoxazoles can be achieved through various methods, including intramolecular nitrile oxide cycloadditions and reactions of α-oxoketene dithioacetals with hydroxylamine (B1172632) hydrochloride. mdpi.com Spiro-heterocyclic systems containing a thiazolidinone ring have been synthesized from steroidal iminophenyl compounds through cycloaddition with thioglycolic acid. nih.gov Although a direct application of 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- in these specific syntheses is not mentioned, its structural motifs are relevant to the broader strategies employed for creating these complex heterocyclic systems.

Unraveling Non-Therapeutic Functional Mechanisms

Beyond its utility in synthesis, 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl- and its derivatives are subjects of mechanistic investigations to understand their functional properties in non-therapeutic contexts, such as agriculture and materials science.

Mechanisms of Phytotoxicity Suppression

In the agricultural sector, herbicide safeners are crucial for protecting crops from the phytotoxic effects of herbicides. Phenyl isoxazole derivatives have emerged as a promising class of herbicide safeners. nih.govfigshare.com Research has shown that these compounds can mitigate the injury caused by herbicides like acetochlor (B104951) in crops such as corn. nih.govfigshare.com

The primary mechanism of this safening effect involves the enhancement of the plant's natural detoxification pathways. Specifically, these isoxazole derivatives have been observed to increase the activity of glutathione (B108866) S-transferases (GSTs) and the content of glutathione (GSH). nih.govfigshare.com GSTs are a family of enzymes that catalyze the conjugation of GSH to xenobiotic compounds, including herbicides, making them more water-soluble and easier to detoxify and sequester within the plant cell. nih.gov By upregulating GST activity and GSH levels, the phenyl isoxazole safeners accelerate the metabolism of the herbicide in the crop, reducing its phytotoxicity without affecting its efficacy against target weeds. nih.govfigshare.com

| Compound | Effect on Corn | Mechanism of Action | Reference |

|---|---|---|---|

| Substituted Phenyl Isoxazole Derivatives | Safening against acetochlor-induced injury | Increased glutathione content and glutathione S-transferase activity | nih.govfigshare.com |

Probing Corrosion Inhibition at Metal-Solution Interfaces

The protection of metals from corrosion is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, are often effective corrosion inhibitors. Isoxazole derivatives have been investigated for their potential to inhibit the corrosion of mild steel in acidic environments. jmaterenvironsci.comresearchgate.netnih.govchemrevlett.comjournal.fi

The mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. jmaterenvironsci.comnih.govchemrevlett.com This adsorption can occur through physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds between the heteroatoms of the inhibitor and the metal's d-orbitals. jmaterenvironsci.comresearchgate.net

Studies on isoxazole derivatives have shown that their inhibition efficiency increases with concentration. jmaterenvironsci.com The adsorption process is often spontaneous, as indicated by negative values of the Gibbs free energy of adsorption. jmaterenvironsci.com The nature of the adsorption (physisorption vs. chemisorption) can be elucidated by the magnitude of this energy and other thermodynamic parameters. jmaterenvironsci.comresearchgate.net Quantum chemical calculations are also employed to understand the inhibitor-metal interactions at a molecular level, correlating the electronic properties of the inhibitor with its protective efficacy. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| 5-Phenylisoxazole (B86612) | Mild Steel | 2 M HCl | 66% | Physisorption | jmaterenvironsci.com |

| 3-Phenyl-5-isoxazolone | Mild Steel | 2 M HCl | 80% | Physisorption | jmaterenvironsci.com |

Catalytic Applications

The isoxazolone ring is a versatile heterocyclic motif that has potential for use in the development of novel catalytic systems, particularly in the realm of asymmetric synthesis.

The design of chiral ligands is fundamental to asymmetric catalysis, where a chiral catalyst guides a reaction to preferentially form one enantiomer of the product. nih.gov Ligands based on related N,O-heterocycles like oxazolines have become standard in the field. scispace.com For example, C₂-symmetric bisoxazolines are highly effective ligands for a variety of metal-catalyzed reactions. scispace.com Another successful class is phosphinooxazolines (PHOX ligands), which are non-symmetrical P,N-ligands that allow for fine-tuning of steric and electronic properties to control enantioselectivity. nih.govresearchgate.net

The principles learned from oxazoline-based ligands can be applied to the design of new chiral ligands incorporating the 4(5H)-isoxazolone core. The isoxazolone moiety could be functionalized to coordinate with a metal center, while chiral auxiliaries attached to the scaffold would create the necessary asymmetric environment to induce enantioselectivity in catalytic transformations like allylic alkylations, hydrogenations, or cyclopropanations. scispace.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the synthesis of isoxazol-5(4H)-one derivatives can be achieved using organocatalysts, the use of the isoxazolone structure itself as the core of an organocatalyst is a developing area. researchgate.net The isoxazolone ring possesses functionalities—such as carbonyl groups and acidic protons at the C4 position—that could be exploited for catalytic activation. By attaching chiral groups, it is conceivable to develop novel isoxazolone-based organocatalysts that could, for example, act as Brønsted acids or bases, or participate in hydrogen bonding to control the stereochemical outcome of a reaction.

Material Science Applications (e.g., photoswitchable materials)

The photochemical properties of isoxazole derivatives make them attractive candidates for applications in material science. Phenyl-substituted isoxazoles can undergo photochemical transformations such as phototransposition to oxazoles or photo-ring cleavage upon irradiation. researchgate.net

A particularly promising application is in the development of photoswitchable materials. Close structural analogues, such as arylazo-3,5-dimethylisoxazoles, have been synthesized and demonstrated to be excellent photoswitches. researchgate.net These molecules can undergo reversible E-Z isomerization when exposed to light of specific wavelengths. This switching behavior is accompanied by significant changes in their physical and chemical properties. Notably, these isoxazole-based photoswitches exhibit high stability of the Z-isomer and can display light-induced color changes in both solution and the solid state. A key finding is the ability of some derivatives to undergo a reversible, light-induced phase transition between solid and liquid states, a property that could be harnessed for applications like patterned crystallization and the development of light-responsive materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4(5H)-Isoxazolone, 5,5-dimethyl-3-phenyl-?

- Methodological Answer : The synthesis typically involves cyclocondensation of appropriate precursors. For example, refluxing a mixture of thiosemicarbazide derivatives (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in DMF-acetic acid (5:10 mL) for 2 hours, followed by recrystallization from DMF-ethanol . Optimization may require adjusting stoichiometry, solvent polarity, or catalysts like triethylamine to enhance yield .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for CH3) and phenyl protons (δ ~7.2–7.8 ppm). Carbonyl (C=O) signals appear near δ 160–180 ppm in 13C NMR .

- IR Spectroscopy : Confirm the isoxazolone ring via C=O stretching (~1700 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability tests should include:

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- pH Sensitivity : Monitor hydrolysis in acidic/basic media via HPLC, as isoxazolones may degrade to carboxylic acids .

- Light Exposure : UV-vis spectroscopy to assess photodegradation, particularly if used in dye-sensitized studies .

Advanced Research Questions

Q. How does tautomerism influence the antioxidant activity of 4(5H)-isoxazolone derivatives?

- Methodological Answer : Tautomerism (e.g., CH vs. NH/OH forms) alters electron distribution, affecting radical scavenging. Use DFT calculations (B3LYP/6-31++G(2d,2p)) to compare tautomer stability and antioxidant mechanisms:

- NH tautomers favor single electron transfer (SET) pathways.

- OH tautomers excel in hydrogen atom transfer (HAT) mechanisms .

Q. What computational strategies predict the reactivity of 4(5H)-isoxazolone in drug design?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess electron-donating capacity.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the carbonyliminic system’s role in binding .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments .

Q. How can contradictions between theoretical and experimental bioactivity data be resolved?

- Methodological Answer :

- Parameter Calibration : Adjust computational models (e.g., hybrid functionals) to better match experimental redox potentials.

- Assay Variability : Replicate DPPH or ABTS assays under controlled conditions (e.g., oxygen-free environments) to minimize artifacts .

- Synchrotron Studies : Use XAS (X-ray absorption spectroscopy) to probe electronic states in solution .

Q. What strategies are effective in designing bioisosteric analogs of this compound?

- Methodological Answer : Replace the isoxazolone core with pyrazolone or thiazolidinone rings while retaining key pharmacophores. Evaluate bioisosteric viability via:

- LogP Comparisons : Ensure similar lipophilicity for membrane permeability.

- Pharmacophore Mapping : Align hydrogen-bond acceptors/donors using Schrödinger’s Phase .

Q. How does the carbonyliminic system enhance antioxidant activity in isoxazolones?

- Methodological Answer : The conjugated C=O and C=N groups stabilize radical intermediates. Investigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.